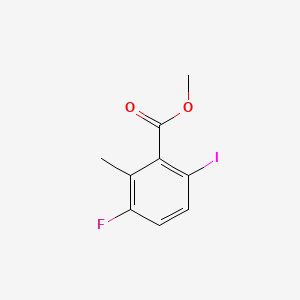

Methyl 3-fluoro-6-iodo-2-methylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-fluoro-6-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and methyl ester functional groups. This compound is used in various chemical research and industrial applications due to its unique reactivity and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-6-iodo-2-methylbenzoate typically involves the esterification of 3-fluoro-6-iodo-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through distillation and recrystallization techniques to obtain the compound in high purity .

化学反応の分析

Types of Reactions

Methyl 3-fluoro-6-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

Substitution: Products include substituted benzoates with different functional groups replacing the iodine atom.

Reduction: Products include the corresponding alcohol.

Oxidation: Products include the corresponding carboxylic acid.

科学的研究の応用

Methyl 3-fluoro-6-iodo-2-methylbenzoate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 3-fluoro-6-iodo-2-methylbenzoate involves its reactivity with nucleophiles and electrophiles due to the presence of the fluorine and iodine atoms. These atoms create sites of high electron density and low electron density, respectively, making the compound highly reactive in substitution and addition reactions. The ester group also participates in hydrolysis and reduction reactions, contributing to the compound’s versatility in chemical synthesis .

類似化合物との比較

Similar Compounds

- Methyl 3-fluoro-2-iodo-6-methylbenzoate

- Methyl 3-chloro-6-iodo-2-methylbenzoate

- Methyl 3-fluoro-6-bromo-2-methylbenzoate

Uniqueness

Methyl 3-fluoro-6-iodo-2-methylbenzoate is unique due to the specific combination of fluorine and iodine atoms, which imparts distinct reactivity patterns compared to other halogenated benzoates. The presence of both electron-withdrawing (fluorine) and electron-donating (iodine) groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

生物活性

Methyl 3-fluoro-6-iodo-2-methylbenzoate is a compound of increasing interest in medicinal chemistry and biological research due to its unique halogenated structure, which can influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in drug discovery, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C10H8FIO2 and features a benzoate moiety with both fluoro and iodo substituents. The presence of these halogens can significantly alter the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through:

- Halogen Bonding : The fluoro and iodo groups can participate in halogen bonding, enhancing the compound's binding affinity to proteins or enzymes.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which may further interact with biological pathways.

These interactions suggest potential roles in modulating enzyme activities or serving as a precursor for biologically active metabolites.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related benzoates have shown effectiveness against various pathogens. While specific data on this compound is limited, its structural analogs demonstrate significant antimicrobial activity, suggesting that this compound may also possess similar properties.

Insecticidal Activity

Methyl benzoate derivatives have been noted for their insecticidal effects. For example, studies have shown that certain benzoate esters can act as effective pesticides against agricultural pests. The unique substitution pattern in this compound could enhance its efficacy as an insecticide by affecting the nervous system of target insects.

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl Benzoate | Simple benzoate structure | Effective insecticide |

| Ethyl 3-Fluoro-6-Iodo-2-Methylbenzoate | Similar halogen substitutions | Antimicrobial properties |

| Methyl 3-Amino-2-Methylbenzoate | Amino group instead of halogens | Antimicrobial and anti-inflammatory |

Case Studies

- Insecticidal Efficacy : A study on methyl benzoate derivatives demonstrated that certain concentrations significantly reduced the fecundity and longevity of pests like aphids. This suggests that this compound could exhibit similar effects due to its structural characteristics.

- Antimicrobial Activity : Research on fluorinated benzoates has shown promising results against bacterial strains. Although specific studies on this compound are scarce, the general trend indicates potential antimicrobial properties warranting further investigation.

特性

IUPAC Name |

methyl 3-fluoro-6-iodo-2-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOLMYRVVIYEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736584 |

Source

|

| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262417-94-6 |

Source

|

| Record name | Methyl 3-fluoro-6-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。